molecular formula C24H27Br2N7O B11517220 2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11517220
M. Wt: 589.3 g/mol
InChI Key: FYSOOKFDAWPMSG-UVHMKAGCSA-N
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Description

2,4-DIBROMO-6-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, a triazine ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps. One common method includes the bromination of phenol derivatives followed by the formation of the hydrazone linkage through condensation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-(phenylhydrazono)methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 2,6-Dibromo-4-methylphenol

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-(2-{4-[(2,3-DIMETHYLPHENYL)AMINO]-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its specific structural features, such as the presence of the triazine ring and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H27Br2N7O

Molecular Weight

589.3 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[4-(2,3-dimethylanilino)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H27Br2N7O/c1-14-7-9-33(10-8-14)24-30-22(28-20-6-4-5-15(2)16(20)3)29-23(31-24)32-27-13-17-11-18(25)12-19(26)21(17)34/h4-6,11-14,34H,7-10H2,1-3H3,(H2,28,29,30,31,32)/b27-13+

InChI Key

FYSOOKFDAWPMSG-UVHMKAGCSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)NC4=CC=CC(=C4C)C

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)NC4=CC=CC(=C4C)C

Origin of Product

United States

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